(Acetylamino)(4-methoxyphenyl)acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
52771-14-9 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-acetamido-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
KAGSUJOTNBINKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Contextual Significance of N Acetylated α Amino Acid Derivatives in Chemical Science
N-acetylated α-amino acid derivatives are a fundamentally important class of molecules in chemical science. The process of acetylation, or the addition of an acetyl group, can significantly modify the chemical and physical properties of the parent amino acid, leading to a wide array of applications. amerigoscientific.com These derivatives are not only synthetic constructs but are also found widely in biological systems. nih.govfrontiersin.org For instance, N-acetylated forms of all common amino acids have been identified in living organisms, where they can act as biomarkers for various metabolic diseases. nih.govfrontiersin.org
In synthetic organic chemistry, N-acetylation is a common strategy for protecting the amino group of an amino acid during multi-step syntheses. This prevents the nucleophilic amine from engaging in undesired side reactions, allowing chemists to perform modifications on other parts of the molecule selectively.
From a biochemical and medicinal perspective, N-acetylated amino acids are integral to numerous metabolic pathways. researchgate.net They can be formed through the degradation of N-acetyl proteins or by the direct acetylation of amino acids via specific enzymes. researchgate.net This modification plays a critical role in cellular signaling, regulation, and detoxification processes. amerigoscientific.com For example, N-acetylcysteine is a well-known therapeutic agent, and other derivatives have been investigated for roles as enzyme inhibitors and as precursors for creating complex, biologically active molecules. amerigoscientific.comresearchgate.net The N-acyl aromatic amino acids (NA-ArAAs), a subclass to which (Acetylamino)(4-methoxyphenyl)acetic acid belongs, are a particular area of interest in the study of lipids and endocannabinoid-related signaling pathways. nih.govfrontiersin.org
Historical Perspective on the Synthesis and Exploration of Acetylamino 4 Methoxyphenyl Acetic Acid Analogs
The history of synthesizing N-acetylated amino acids is linked to the broader development of peptide chemistry and synthetic organic methods. Early work by chemists focused on developing reliable methods to form amide bonds, which are energetically unfavorable and often require the activation of a carboxylic acid. nih.gov A common and straightforward laboratory method involves the use of acetic anhydride (B1165640) as the acetylating agent in an aqueous solution to synthesize N-acetyl derivatives of amino acids. researchgate.net
More complex industrial syntheses have also been developed. For example, a process for creating N-acetyl-α-amino acids from an aldehyde (like paraformaldehyde), an amide (like acetamide), and carbon monoxide was reported by Wakamatsu in 1970. google.com This reaction often requires a catalyst, such as a cobalt-containing compound, to proceed efficiently. google.com
The exploration of analogs, particularly those containing aryl groups like the 4-methoxyphenyl (B3050149) moiety, has been driven by the search for new bioactive molecules. Arylated amino acids are considered vital building blocks for nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. mdpi.com The 4-methoxyphenyl group, specifically, is a common structural motif found in natural products and pharmaceuticals. For instance, p-methoxyphenylglycine is a component of xanthostatin, a natural product with specific antimicrobial activity. rsc.org Research into compounds containing this group has been part of a larger effort to understand how structure relates to function in biologically active molecules.
Overview of Current Research Trajectories Involving Acetylamino 4 Methoxyphenyl Acetic Acid
Current research on (Acetylamino)(4-methoxyphenyl)acetic acid and its analogs spans several fields, from synthetic methodology to the investigation of biological activity.
Synthetic Applications: N-aryl amino acids and their derivatives continue to be valuable synthons, or building blocks, for creating more complex molecules. mdpi.com Research focuses on developing new, efficient, and stereoselective methods for their synthesis. Biocatalytic approaches, using enzymes like EDDS lyase, have shown promise in producing N-arylated amino acids with high purity and excellent enantiomeric excess (>99% ee), offering a greener alternative to traditional chemical methods. rug.nl
Biological and Medicinal Investigations: A significant area of research is the evaluation of the biological properties of N-acetylated and N-aryl amino acid derivatives. For example, various N-aryl amino acids have been synthesized and tested for their potential as antibacterial agents, with some showing broad-spectrum activity comparable to standard antibiotics. mdpi.com The presence of an aromatic ring combined with the amino acid structure is thought to contribute to this activity. mdpi.com While specific research on the biological activity of this compound is not extensively detailed in the public domain, its structural similarity to other bioactive compounds suggests it could be a candidate for such screening studies. The related compound, 2-(4-Methoxyphenyl)acetic acid, has been identified as a plasma metabolite and a potential biomarker. medchemexpress.com
Materials Science and Supramolecular Chemistry: The ability of amino acid derivatives to self-assemble is another active area of research. In the solid state, N-acetylated amino acids can form interesting crystal structures. For instance, studies on N-acetyl-L-phenylalanine have shown it can form inclusion complexes where guest molecules are held within a host structure, a property that is of interest in materials science and for developing new methods of chemical separation. science.gov
Below is a table summarizing key research findings related to the synthesis and properties of related N-acetylated amino acid derivatives.
| Research Area | Key Findings |
| Synthesis | N-acetyl derivatives can be synthesized in aqueous solutions using acetic anhydride (B1165640) as the acetylating agent. researchgate.net |
| Biocatalysis | Enzymes like EDDS lyase can be used for the asymmetric synthesis of N-aryl amino acids with high enantiomeric excess. rug.nl |
| Antibacterial Activity | Certain N-aryl amino acids exhibit promising broad-spectrum antibacterial potential against various bacterial strains. mdpi.com |
| Metabolic Role | N-acetylated amino acids are found in biological systems and can serve as biomarkers for metabolic diseases. nih.govfrontiersin.org |
| Supramolecular Chemistry | N-acetyl-L-phenylalanine can form disordered inclusion complexes, with the structure becoming well-ordered at low temperatures. science.gov |
Synthetic Pathways to this compound Explored
Role of Acetylamino 4 Methoxyphenyl Acetic Acid As a Molecular Scaffold and Building Block
Design of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
Bioisosteric Replacements to Modulate Molecular Interactions
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry used to modulate potency, selectivity, and pharmacokinetic properties. The application of this principle to (Acetylamino)(4-methoxyphenyl)acetic acid is not described in the available scientific literature.
Hypothetically, several bioisosteric replacements could be considered to fine-tune the properties of this scaffold. The following table outlines some potential, albeit not experimentally verified, bioisosteric replacements for the functional groups of this compound.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Acylsulfonamide | To mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while potentially improving metabolic stability or cell permeability. |
| Methoxy (B1213986) Group (-OCH3) | Hydroxyl (-OH), Ethyl (-CH2CH3), Chlorine (-Cl) | To modulate electronic properties, lipophilicity, and potential for hydrogen bonding at the 4-position of the phenyl ring. |
| Acetyl Group (-COCH3) | Sulfonyl Group (-SO2CH3), Other Acyl Groups | To alter the electronic character and hydrogen bonding capacity of the amide functionality. |
| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | To explore the necessity of the aromatic system for activity and to alter the overall geometry and electronic distribution of the scaffold. |
It is important to reiterate that the bioisosteric modifications listed above are based on established principles of medicinal chemistry but have not been specifically reported for this compound. The absence of such research highlights a gap in the exploration of this particular chemical entity as a scaffold for drug discovery.
Computational and Theoretical Investigations of Acetylamino 4 Methoxyphenyl Acetic Acid
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like (Acetylamino)(4-methoxyphenyl)acetic acid might interact with a biological target, such as a protein receptor or enzyme.
While specific docking studies for this compound are not extensively available in the public domain, the binding modes can be predicted based on its structural features and by drawing parallels with similar molecules. The molecule possesses key functional groups that are likely to dictate its interaction within a protein's binding pocket: a carboxylic acid group, an acetylamino group, and a methoxyphenyl ring.
Table 1: Predicted Interaction Types for Key Functional Groups of this compound
| Functional Group | Predicted Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Acetylamino | Hydrogen Bonding | Asparagine, Glutamine, Serine, Threonine |
| Methoxyphenyl Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
The stability of a protein-ligand complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being paramount.
Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). Similarly, the acetylamino group has both a hydrogen bond donor (N-H) and an acceptor (C=O). These groups are expected to form a network of hydrogen bonds with amino acid residues in the binding site, such as serine, threonine, asparagine, and glutamine, as well as with backbone amide groups. gmu.edu The formation of these bonds is crucial for the specificity and affinity of the ligand.
Hydrophobic Interactions: The 4-methoxyphenyl (B3050149) group provides a significant hydrophobic character to the molecule. This region is likely to interact favorably with nonpolar amino acid side chains like leucine, isoleucine, valine, and phenylalanine within a hydrophobic pocket of the target protein. arxiv.org These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces of both the ligand and the protein. Aromatic amino acids can also engage in π-π stacking interactions with the phenyl ring of the ligand. rsc.org
Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including reactivity, spectroscopic parameters, and electronic characteristics.
DFT calculations can be employed to map out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its metabolic pathways or its mechanism of action if it acts as an enzyme inhibitor. For instance, if the compound were to undergo hydrolysis, DFT could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond cleavage, providing a detailed, step-by-step description of the reaction mechanism.
DFT methods are highly effective in predicting spectroscopic properties, which can be used to interpret experimental data. For this compound, DFT could be used to calculate:
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups. researchgate.net For example, the characteristic stretching frequencies of the C=O (carbonyl), N-H (amide), and O-H (carboxylic acid) bonds can be accurately predicted.
NMR Chemical Shifts: DFT can provide theoretical predictions of 1H and 13C NMR chemical shifts. researchgate.net By comparing these calculated values with experimental data, the structural assignment of the molecule can be confirmed.
Table 2: Representative Calculated Spectroscopic Data for a Structurally Similar Molecule, 2-(4-Cyanophenylamino) acetic acid
| Parameter | Experimental Value | Calculated Value (DFT) |
| O1-C12 Bond Length (Å) | 1.328 | 1.346 |
| O2-C12 Bond Length (Å) | 1.205 | 1.205 |
| N3-C5 Bond Length (Å) | 1.376 | 1.371 |
| Data adapted from a study on a related compound to illustrate the utility of DFT calculations. nih.gov |
The electronic properties of a molecule are key to understanding its reactivity and stability. DFT is used to calculate several important electronic descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the carboxylic acid and acetyl groups.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The MEP map for this compound would highlight the electronegative oxygen atoms as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net
Table 3: Calculated Electronic Properties for a Generic N-acetylated Aromatic Compound (Illustrative Values)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| These are representative values to illustrate the output of DFT calculations. |
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Understanding its conformational landscape is crucial, as the spatial arrangement of its functional groups—the acetylamino, 4-methoxyphenyl, and carboxylic acid moieties—dictates its interactions with biological targets.
Investigation of Preferred Conformations in Solution and Bound States
While specific experimental or computational studies on the conformational preferences of this compound are not extensively documented, insights can be drawn from theoretical studies on structurally related compounds such as N-acetyl aromatic amino acids and phenylacetic acid derivatives. nih.govresearchgate.net
The conformational flexibility of this compound primarily arises from the rotation around several single bonds: the bond connecting the phenyl ring to the acetic acid group, the bonds within the acetylamino group, and the bond linking the acetylamino group to the chiral center.
In Solution: In an aqueous environment, the molecule's conformation will be influenced by interactions with water molecules. It is hypothesized that conformations where the polar acetylamino and carboxylic acid groups are exposed to the solvent to facilitate hydrogen bonding would be favored. Theoretical studies on similar molecules, like phenylacetic acid, suggest that the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational parameter. researchgate.net For this compound, intramolecular hydrogen bonding between the amide proton of the acetylamino group and the carbonyl oxygen of the carboxylic acid could also stabilize certain conformations, leading to a more compact structure.
In Bound States: When interacting with a biological target, such as an enzyme's active site, the molecule is expected to adopt a more constrained conformation. The nature of this "bioactive" conformation is dependent on the specific topology and chemical environment of the binding site. Computational docking and molecular dynamics simulations of analogous compounds, such as biphenyl (B1667301) acetic acid derivatives binding to cyclooxygenase (COX) enzymes, have shown that the bound conformation is often one of the low-energy conformers found in solution. researchgate.net It is likely that specific torsional angles are adopted to optimize interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the amino acid residues of the target protein.
Computational studies on N-acetylated amino acids also indicate that the peptide bond of the acetylamino group predominantly exists in the planar trans conformation due to steric hindrance. researchgate.net This preference would likely hold true for this compound. The following table summarizes the key rotatable bonds and the primary interactions influencing their preferred torsional angles.
| Rotatable Bond | Influencing Factors in Solution | Influencing Factors in Bound State |
|---|---|---|
| Phenyl - Cα | Steric hindrance, solvent interactions | Hydrophobic pocket interactions, π-stacking |
| Cα - N(acetylamino) | Potential for intramolecular H-bonding | Specific H-bond donor/acceptor interactions with target |
| N - C(acetyl) | High rotational barrier, prefers trans | Maintains trans conformation |
| Cα - C(carboxyl) | Solvation of carboxyl group | Ionic/H-bond interactions with charged/polar residues |
Dynamic Behavior in Biological Environments
Molecular dynamics (MD) simulations are instrumental in understanding how molecules like this compound behave over time in a realistic biological setting, such as in an aqueous solution or near a cell membrane. numberanalytics.com While specific MD studies on this exact compound are scarce, simulations of related molecules like poly(acrylic acid) and other amino acid derivatives provide a framework for predicting its dynamic properties. acs.orgacs.org
An MD simulation would typically model the molecule solvated in a box of water molecules, often with ions to represent physiological salt concentrations. Over the course of the simulation (spanning nanoseconds to microseconds), the trajectory of each atom is calculated based on a force field that describes the inter- and intramolecular forces.
From such simulations, several key dynamic properties can be analyzed:
Conformational Transitions: The molecule is not static but dynamically samples various conformations. MD simulations can reveal the timescales and pathways of transitions between different low-energy states. For this compound, this would involve observing the rotation of the phenyl ring and the flexibility of the acetylamino and carboxylate groups.
Solvation Shell Dynamics: The arrangement and dynamics of water molecules immediately surrounding the compound can be investigated. The polar groups are expected to form a stable hydration shell, with water molecules forming hydrogen bonds. The dynamics of these water molecules can be slower than bulk water, indicating a strong interaction with the solute.
Interactions with Membranes: If the compound needs to cross a biological membrane, MD simulations can model this process. Simulations of similar small molecules have shown how they partition into the lipid bilayer, adopt specific orientations, and permeate to the other side. mdpi.com The methoxy (B1213986) group on the phenyl ring would likely enhance lipid solubility and influence its interaction with the hydrophobic core of the membrane.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the molecular properties that are important for their function.
Development of Predictive Models for Biological Activity
While no specific QSAR models for this compound have been published, the methodology has been successfully applied to structurally similar classes of compounds, such as phenoxyacetic acid derivatives and other carboxylic acid-containing molecules, to predict activities like herbicidal, anti-inflammatory, or antimicrobial effects. mdpi.comnih.gov
The development of a QSAR model for a series of analogs of this compound would involve the following steps:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and prediction on an external test set of compounds not used in model development.
For instance, QSAR studies on phenoxyacetic acids have successfully developed models predicting their penetration through biological barriers and their hemolytic activity, providing valuable insights for assessing their efficacy and toxicity. mdpi.com
Exploration of Biological Research Applications at a Molecular Level
Pharmacological Target Identification Research
The quest to understand the biological role of (Acetylamino)(4-methoxyphenyl)acetic acid involves identifying its specific molecular targets within a biological system. This process is fundamental in drug discovery and chemical biology, paving the way for elucidating its mechanism of action and potential therapeutic applications. Methodologies for target identification are broadly categorized into ligand-based and structure-based approaches, both of which can be applied to this compound. chemrxiv.orglindushealth.com
A crucial step in validating a potential biological target is the development of a chemical probe. A chemical probe is a highly selective small molecule used to engage and modulate a specific protein target, thereby allowing for the study of its function in complex biological systems. While this compound itself may be a starting point or "hit," it must undergo significant optimization to become a validated chemical probe.
The development process typically involves:
Structure-Activity Relationship (SAR) Studies: This involves the systematic synthesis of analogs to understand which chemical features of the molecule are critical for its biological activity. For this compound, medicinal chemists would independently modify the acetylamino group, the 4-methoxyphenyl (B3050149) ring, and the carboxylic acid moiety to observe the impact on potency and selectivity.
Target Engagement Assays: Once a potent and selective analog is developed, it's essential to confirm that it directly binds to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify this engagement.
Control Compound: A critical component of a chemical probe is a closely related but biologically inactive control compound. This helps to ensure that the observed biological effects are due to the interaction with the intended target and not off-target effects.
The ultimate goal is to create a tool compound that provides a clear, dose-dependent effect on a cellular phenotype, which can be directly linked to the modulation of its specific protein target.
When the target of a bioactive compound like this compound is unknown, researchers can employ several computational and experimental strategies. nih.gov
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological targets. chemrxiv.org
Similarity Searching: Databases of known bioactive compounds (like ChEMBL) can be searched for molecules with a high degree of structural similarity to this compound. The known targets of these similar compounds can then be investigated as potential targets for the query molecule. N-acyl amino acids, a class to which this compound belongs, are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be built from a set of active molecules and used to screen for other potential ligands and their associated targets.
Structure-Based Approaches: These methods utilize the 3D structural information of potential protein targets. lindushealth.comcomputabio.com
Inverse Virtual Screening (IVS): In this computational technique, the small molecule is "docked" into the binding sites of a large collection of protein structures (e.g., from the Protein Data Bank). nih.govfrontiersin.org The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets.
Molecular Docking and Dynamics: Once a potential target is identified, molecular docking can predict the precise binding mode and interactions between this compound and the protein's active site. mdpi.comoup.com Molecular dynamics (MD) simulations can further refine this by simulating the dynamic movements of the protein-ligand complex over time, providing a more accurate assessment of binding stability. frontiersin.org
Experimental Validation: Computational predictions must be confirmed experimentally. Techniques like X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target, confirming the interaction. lindushealth.comdrughunter.com
Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new compound with improved characteristics. cambridgemedchemconsulting.comdrughunter.comufrj.br For a lead compound like this compound, this strategy can be employed to enhance potency, selectivity, metabolic stability, or pharmacokinetic properties. drughunter.com
The scaffold of this compound presents several opportunities for bioisosteric replacement. The design and synthesis of these analogs are guided by an understanding of the physicochemical properties of the replacement groups. mdpi.comnih.gov
Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target interaction but can be metabolically labile or hinder cell membrane permeability. nih.gov A common and successful bioisosteric replacement is the tetrazole ring. tandfonline.comopenaccessjournals.comcambridgemedchemconsulting.com Tetrazoles are acidic, like carboxylic acids, but are generally more metabolically stable and can exhibit increased lipophilicity, potentially improving bioavailability. tandfonline.comresearchgate.net
Amide Bond Bioisosteres: The amide bond can also be replaced to improve metabolic stability or to probe interactions within the binding pocket. nih.gov Potential replacements include heterocyclic rings like triazoles, oxadiazoles, or imidazoles, which can mimic the hydrogen bonding properties of the amide. drughunter.comnih.govmdpi.com
Phenyl Ring Analogs: The 4-methoxyphenyl group can be substituted with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to modulate electronic properties, solubility, and potential for pi-stacking interactions with the target protein.
The synthesis of these analogs typically involves multi-step reaction sequences tailored to the specific bioisostere being introduced. mdpi.com
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, enhance membrane permeability, maintain acidic character for binding. nih.govtandfonline.comnih.gov |
| Amide (-NH-C=O) | 1,2,3-Triazole, Oxadiazole, Reverse Amide, Sulfonamide | Increase metabolic stability against proteases, alter hydrogen bonding capacity, modify conformation. nih.govmdpi.com |
| Phenyl Ring | Pyridine, Thiophene, Furan | Modulate electronics, improve solubility, alter potential for π-stacking interactions. |
| Methoxy (B1213986) Group (-OCH3) | Hydroxyl (-OH), Fluoro (-F), Methyl (-CH3) | Fine-tune lipophilicity, alter metabolic profile, probe for specific steric or electronic interactions. u-tokyo.ac.jp |
Substituting a functional group with a bioisostere can significantly alter how a molecule interacts with its biological target, affecting binding affinity and selectivity. nih.gov The outcome of such a replacement is highly context-dependent and often unpredictable. nih.gov
For instance, replacing the carboxylic acid in this compound with a tetrazole introduces a group with a different size, shape, and electronic profile. While both are acidic, the tetrazole ring is larger and its hydrogen-bonding environment extends further from the molecule's core. cambridgemedchemconsulting.com This could necessitate a larger binding pocket in the target protein. The stronger hydrogen bonds sometimes formed by tetrazoles could improve binding affinity, but could also increase the energy required for desolvation, potentially reducing membrane permeability. openaccessjournals.com
Similarly, replacing the amide bond with a 1,2,3-triazole ring preserves planarity and some hydrogen bonding capabilities but alters the dipole moment and steric bulk. nih.gov This can lead to changes in the ligand's preferred binding conformation and its interactions with surrounding amino acid residues. The success of any bioisosteric replacement must be empirically determined through synthesis and biological testing, forming an iterative cycle of drug design and optimization. acs.org
Table 2: Comparison of Carboxylic Acid and its Bioisostere, Tetrazole
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Impact on Molecular Recognition |
| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with basic residues (e.g., Arginine, Lysine) in a binding site. cambridgemedchemconsulting.com |
| Size & Shape | Planar, smaller | Planar, larger | The larger size of the tetrazole may require more space in the binding pocket and can alter the ligand's orientation. cambridgemedchemconsulting.com |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and multiple acceptors. | Can form different, sometimes stronger, hydrogen bond networks, potentially increasing binding affinity. openaccessjournals.com |
| Lipophilicity | Generally lower | Generally higher | Can improve passive diffusion across cell membranes, but may also increase non-specific binding. tandfonline.comopenaccessjournals.com |
| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation). | Generally resistant to metabolic transformations. | Leads to longer biological half-life and potentially improved pharmacokinetic profile. tandfonline.comresearchgate.net |
Future Research Directions and Emerging Paradigms for Acetylamino 4 Methoxyphenyl Acetic Acid
Integration with Advanced Catalytic Systems for Enhanced Stereocontrol
The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of synthetic methods that afford enantiomerically pure compounds is of paramount importance. For (Acetylamino)(4-methoxyphenyl)acetic acid, which possesses a stereocenter at the alpha-carbon, future research should focus on its integration with advanced catalytic systems to achieve superior stereocontrol.
Current methodologies for the synthesis of α-amino acid derivatives have increasingly relied on asymmetric catalysis. journals.co.zanih.govelsevierpure.comacs.orgfigshare.com Future investigations could explore the use of chiral phase-transfer catalysts for the asymmetric alkylation of a suitable glycine (B1666218) equivalent with a 4-methoxybenzyl halide. organic-chemistry.orgnih.govaustinpublishinggroup.comresearchgate.net Catalysts derived from cinchona alkaloids, for instance, have shown remarkable success in achieving high enantioselectivity in the synthesis of various α-amino acids. organic-chemistry.org
Another promising avenue is the application of transition metal-catalyzed asymmetric hydrogenation. Rhodium-based catalysts, in particular, have been effectively used for the asymmetric hydrogenation of N-acylamino acrylic acid precursors to yield chiral N-acyl amino acids with high enantiomeric excess. figshare.comnih.govresearchgate.net The development of a catalytic system tailored for the asymmetric hydrogenation of an appropriate precursor to this compound would be a significant step forward.
| Catalytic System | Potential Application for this compound | Expected Outcome |
| Chiral Phase-Transfer Catalysis (e.g., Cinchona alkaloid-derived catalysts) | Asymmetric alkylation of an N-protected glycine Schiff base with 4-methoxybenzyl bromide. | Enantioselective synthesis of either the (R)- or (S)-enantiomer. |
| Rhodium-Catalyzed Asymmetric Hydrogenation (e.g., Rh-TangPhos) | Hydrogenation of an α-(acetylamino)-4-methoxycinnamic acid precursor. | High conversion and high enantiomeric excess of the target compound. |
| Palladium-Catalyzed Asymmetric Arylation | Cross-coupling of an aliphatic α-amino anion equivalent with a 4-methoxyphenyl (B3050149) halide. acs.org | A novel route to enantioenriched α-aryl amino acids, including the target compound. |
Development of High-Throughput Screening Libraries of Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. nih.govnih.govdovepress.comnih.gov The development of a high-throughput screening library based on the this compound scaffold could lead to the discovery of novel bioactive molecules.
The structural features of this compound, namely the carboxylic acid, the acetylated amino group, and the phenyl ring, provide multiple points for diversification. Combinatorial chemistry approaches can be employed to generate a library of derivatives with varied substituents at these positions. nih.govcapes.gov.br For instance, the carboxylic acid can be converted to a variety of amides and esters, while the phenyl ring can be further functionalized.
The design of such a library should be guided by principles of chemical diversity and "drug-likeness". nih.gov A focused library, designed to interact with a specific class of biological targets, could also be a fruitful approach. The successful synthesis and screening of such a library would depend on the development of robust and miniaturized assays to assess the biological activity of the compounds. nih.govnih.govdovepress.comnih.gov
| Derivatization Site | Potential Modifications | Rationale |
| Carboxylic Acid | Amides, Esters, Thioesters | Modulate solubility, cell permeability, and potential interactions with biological targets. |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) | Explore structure-activity relationships and modulate electronic properties. |
| Acetyl Group | Replacement with other acyl groups or alkyl groups | Investigate the importance of the N-acetyl moiety for biological activity. |
Exploration in PROTAC and Molecular Glue Design as a Linker or Scaffold
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has emerged as a powerful therapeutic modality. austinpublishinggroup.comnih.govnih.govnih.govsemanticscholar.orgresearchgate.net The structure of this compound makes it an intriguing candidate for exploration as a component in these systems.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker plays a crucial role in the formation of a productive ternary complex and influences the physicochemical properties of the PROTAC. austinpublishinggroup.comnih.govnih.govnih.govsemanticscholar.orgresearchgate.net The phenylacetic acid moiety of this compound could serve as a rigid scaffold to which the two ligands are attached, or the entire molecule could be incorporated as part of a longer, more flexible linker. The carboxylic acid and the aromatic ring offer convenient handles for chemical modification and attachment of the protein- and E3 ligase-binding moieties.
Molecular glues are small molecules that induce or stabilize the interaction between a protein and an E3 ligase. While the discovery of molecular glues has often been serendipitous, rational design strategies are emerging. The this compound scaffold could be explored as a central fragment in the design of novel molecular glues, with modifications aimed at promoting protein-protein interactions.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The self-assembly of small organic molecules into well-defined nanostructures is a burgeoning field with applications in materials science and medicine. Amino acid derivatives, particularly those with aromatic moieties, are known to form supramolecular structures such as hydrogels and liquid crystals. elsevierpure.comdovepress.comresearchgate.netresearchgate.netmdpi.comnih.gov
Future research could investigate the self-assembly properties of this compound and its derivatives. The presence of both hydrogen bond donors and acceptors (the amide and carboxylic acid groups) and the potential for π-π stacking interactions (from the phenyl ring) suggests that these molecules may form ordered aggregates. The resulting materials could have interesting properties, such as responsiveness to external stimuli (e.g., pH, temperature), and could find applications as, for example, matrices for controlled drug release or as scaffolds for tissue engineering. dovepress.comresearchgate.netmdpi.comnih.gov
Furthermore, the incorporation of this compound derivatives into liquid crystalline phases could lead to the development of novel functional materials with unique optical and electronic properties. elsevierpure.comresearchgate.net
| Supramolecular Structure | Potential Application | Key Molecular Features |
| Hydrogels | Drug delivery, tissue engineering | Hydrogen bonding (amide, carboxylic acid), π-π stacking (phenyl ring) |
| Liquid Crystals | Optical displays, sensors | Anisotropic molecular shape, potential for ordered packing |
| Nanofibers/Nanotubes | Biomaterials, electronics | Directional non-covalent interactions |
Application in Chemical Biology as a Biosynthetic Precursor or Probe
Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound and its analogs hold promise as biosynthetic precursors and chemical probes.
Metabolic engineering offers the potential to produce valuable chemicals in microorganisms. nih.govbiorxiv.orgresearchgate.netnih.govnih.govfrontiersin.org While the natural biosynthesis of this compound is not well-characterized, it is structurally related to phenylacetic acid, a known plant metabolite. nih.govbiorxiv.org Future research could focus on engineering metabolic pathways in organisms like E. coli to produce this compound or its derivatives from simple precursors like phenylalanine. nih.gov This would provide a sustainable and potentially cost-effective source of these molecules.
Furthermore, derivatives of this compound could be designed as chemical probes to study enzyme activity. nih.govnih.govresearchgate.netresearchgate.net For example, by incorporating a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), it may be possible to develop probes that specifically label and detect the activity of enzymes that recognize N-acetylated amino acids. Such probes would be valuable tools for studying the roles of these enzymes in health and disease. researchgate.netresearchgate.net The non-enzymatic formation of N-acetylated amino acid conjugates has also been observed in certain metabolic disorders, suggesting that probes based on this scaffold could also be relevant for studying these conditions. mdpi.com
| Application Area | Research Goal | Approach |
| Metabolic Engineering | Sustainable production of this compound and its analogs. | Introduction and optimization of biosynthetic pathways in microbial hosts. nih.govresearchgate.netnih.gov |
| Chemical Probes | Development of tools to study enzyme activity. | Synthesis of derivatives with reporter tags for activity-based protein profiling. researchgate.netresearchgate.net |
| Disease Research | Investigation of the role of N-acetylated amino acids in metabolic disorders. | Use of labeled compounds to trace metabolic fates and identify interacting proteins. mdpi.com |
Q & A
Q. What are the standard synthetic routes for (Acetylamino)(4-methoxyphenyl)acetic acid, and how are key intermediates validated?
- Methodological Answer : The compound can be synthesized via substitution and acetylation reactions. For example, starting from a halogenated phenylacetic acid derivative (e.g., 2-chloro-2-(4-methoxyphenyl)acetic acid), nucleophilic substitution with ammonia or an amine source introduces the amino group. Subsequent acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) yields the acetylamino moiety . Intermediate validation relies on LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns (e.g., methoxy at C4, acetylated amino group) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>95% typically required for research-grade material) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl) and the acetyl group (singlet at δ 2.1 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbons .
- Mass Spectrometry (ESI-MS) : Detects [M+H]⁺ ions, with fragmentation patterns validating the acetic acid backbone and substituents .
Q. What are the known biological activities of this compound, and how are preliminary assays designed?
- Methodological Answer : Reported activities include antioxidant properties (via DPPH radical scavenging assays) and enzyme inhibition (e.g., cyclooxygenase-2). Assay design involves:
- Dose-Response Curves : Testing 1–100 µM concentrations in triplicate.
- Positive Controls : Ascorbic acid for antioxidant assays; celecoxib for COX-2 inhibition.
- Statistical Validation : IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to reduce side reactions.
- Catalysis : Use Pd/C or CuI to enhance substitution efficiency, monitored via TLC.
- Byproduct Mitigation : Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) during acetylation to prevent over-reaction .
Q. How do computational methods aid in predicting the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., acetyl carbonyl as a hydrogen bond acceptor) .
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on interactions between the methoxyphenyl group and hydrophobic pockets .
- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability, guiding toxicity studies .
Q. How can researchers resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., pH, solvent used for compound dissolution). DMSO may artifactually enhance radical scavenging.
- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials. A compound with E₀ < 0.5 V (vs. Ag/AgCl) is likely antioxidant.
- Cell-Based Validation : Test in RAW 264.7 macrophages to assess intracellular ROS modulation, ruling out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
